molecular formula C12H12N2O2S B5775503 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide

Cat. No. B5775503
M. Wt: 248.30 g/mol
InChI Key: JJCHYXQSEIAGMN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. DMTF is a heterocyclic compound that contains a thiazole ring and a furan ring, which are both important structural features that contribute to its unique properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the disruption of mitochondrial function, and the inhibition of angiogenesis. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments include its potent anticancer and antimicrobial activities, its ability to induce apoptosis and cell cycle arrest, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments, including its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, including:
1. Investigating the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide as a lead compound for the development of new anticancer and antimicrobial drugs.
2. Studying the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide to better understand its cellular targets and pathways.
3. Exploring the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases.
4. Developing new synthesis methods for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide that are more efficient and environmentally friendly.
5. Investigating the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide as a material for various applications, such as sensors and electronic devices.
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is a promising compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for the development of new drugs and materials.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using various methods, including the reaction of 2-furylacrylic acid with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product can be purified by column chromatography or recrystallization.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been investigated as a potential antibacterial and antifungal agent due to its ability to disrupt bacterial and fungal cell membranes.

properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-9(2)17-12(13-8)14-11(15)6-5-10-4-3-7-16-10/h3-7H,1-2H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHYXQSEIAGMN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide

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